molecular formula C12H11F3N2O B3368786 1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 218632-10-1

1-(4-Methoxyphenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B3368786
M. Wt: 256.22 g/mol
InChI Key: RTRGFTZOIPZARW-UHFFFAOYSA-N
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Patent
US06602895B2

Procedure details

A mixture of 1,1,1-trifluoro-2,4-pentanedione (0.02 mol, 2.4 mL) and 4-methoxyphenyl hydrazine.HCl (4.54 g, 1.3 eq.) in 2-methoxyethanol (100 mL) and acetic acid (30 mL) was refluxed for 6 h. The reaction mixture was evaporated and purified by flash chromatography on a silica gel column (400 g) eluted with 4:1 hexane:ethyl acetate to give 4.5 g of pure product (88%).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3](=O)[CH2:4][C:5](=O)[CH3:6].[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19][NH2:20])=[CH:15][CH:14]=1.Cl>COCCO.C(O)(=O)C>[F:1][C:2]([F:10])([F:9])[C:3]1[CH:4]=[C:5]([CH3:6])[N:19]([C:16]2[CH:17]=[CH:18][C:13]([O:12][CH3:11])=[CH:14][CH:15]=2)[N:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
FC(C(CC(C)=O)=O)(F)F
Name
Quantity
4.54 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NN.Cl
Name
Quantity
100 mL
Type
solvent
Smiles
COCCO
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on a silica gel column (400 g)
WASH
Type
WASH
Details
eluted with 4:1 hexane

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NN(C(=C1)C)C1=CC=C(C=C1)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.